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Compound of Interest |

2-(2-Bromoethyl)piperidine
Compound Name:

hydrobromide
CAS No.: 1564-77-8
Cat. No.: B3106047

Get Quote

In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged

scaffold,” a structural motif consistently found in a multitude of approved pharmaceuticals and
bioactive natural products.[1] Its conformational flexibility and favorable physicochemical
properties allow it to serve as a versatile framework for engaging with complex biological
targets, particularly within the central nervous system (CNS) and in oncology.[2]

This guide focuses on a particularly valuable derivative: 2-(2-Bromoethyl)piperidine
hydrobromide. This compound is not merely another piperidine; it is a strategic bifunctional
intermediate. The presence of a reactive bromoethyl group at the 2-position and a secondary
amine (masked as its hydrobromide salt) provides two distinct points for chemical modification.
This duality allows for the sequential and controlled construction of complex molecular
architectures, making it a cornerstone reagent for researchers and drug development
professionals aiming to explore novel chemical space.

This document provides an in-depth exploration of the chemical properties, synthesis,
reactivity, and analytical validation of 2-(2-Bromoethyl)piperidine hydrobromide, grounded in
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practical, field-proven insights to empower its effective application in research and
development.

Section 1: Physicochemical Properties and
Structural Elucidation

A thorough understanding of a reagent's fundamental properties is the bedrock of its successful
application. The key physicochemical data for 2-(2-Bromoethyl)piperidine hydrobromide are
summarized below.

- ore Physicochemical

Property Value Source(s)
CAS Number 1564-77-8 [3]
Molecular Formula C7H1sBrz2N

Molecular Weight 273.01 g/mol

Physical Form Solid

Purity Typically =295% [3]

Salt Form Hydrobromide (HBr) [3]

Storage Temperature Room Temperature

Structural Representation and Identifiers

The structure consists of a piperidine ring substituted at the 2-position with an ethyl bromide
chain. The piperidine nitrogen is protonated by hydrobromic acid.

i rgur.com

e Chemical Structure:

(Image for illustrative purposes)

e SMILES String:BrCCC1NCCCCL1.[H]Br

e InChl Key:FAMIYBHSLOMXQP-UHFFFAOYSA-N
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Protocol for Spectroscopic Characterization

While supplier data confirms identity, in-house verification is crucial for experimental
reproducibility. Sigma-Aldrich notes that for some products provided to early discovery
researchers, they do not collect analytical data, and the buyer assumes responsibility for
confirming identity and purity.

1.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
o Objective: To confirm the carbon-hydrogen framework and connectivity.
o Methodology:

o Dissolve approximately 10-15 mg of 2-(2-Bromoethyl)piperidine hydrobromide in 0.7
mL of a suitable deuterated solvent (e.g., DMSO-ds or D20).

o Acquire *H NMR and 3C NMR spectra on a 400 MHz or higher spectrometer.

o Expected H NMR Features: Look for characteristic multiplets corresponding to the
piperidine ring protons, a multiplet for the CH proton at the 2-position, and two distinct
triplets or complex multiplets for the -CH2CH2zBr protons. The N-H protons will likely
appear as a broad signal.

o Expected 13C NMR Features: Expect to see five distinct signals for the piperidine ring
carbons and two signals for the ethyl side chain carbons, with the carbon attached to the
bromine appearing further downfield.

1.3.2 Fourier-Transform Infrared (FTIR) Spectroscopy
o Objective: To identify key functional groups.
e Methodology:
o Acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.

o Expected Features: Look for C-H stretching vibrations (alkane) around 2850-3000 cm™1, a
broad N-H stretching band characteristic of an ammonium salt around 2400-2800 cm™1,
and C-Br stretching in the fingerprint region (typically 500-650 cm~1).
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Section 2: Synthesis and Purification

The most logical and common synthetic route to 2-(2-Bromoethyl)piperidine hydrobromide

is from its corresponding alcohol, 2-piperidineethanol, via a nucleophilic substitution reaction.

Synthesis Workflow

(Start: 2-PiperidineethanoD

l

Add HBr (48% aq.)

Reflux Reaction
(Heat, Stirring)

Aqueous/Organic Workup
(Isolation)

Recrystallization
(Ethanol)

Product: 2-(2-Bromoethyl)piperidine
Hydrobromide

Click to download full resolution via product page

Caption: Synthetic workflow for 2-(2-Bromoethyl)piperidine HBr.

Detailed Synthesis Protocol
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This protocol is adapted from a similar synthesis of the 1-substituted isomer and represents a
robust method for converting the precursor alcohol.[4]

e Materials:
o 2-Piperidineethanol
o 48% Hydrobromic acid (HBr)
o Toluene
o Ethanol
o Round-bottom flask with reflux condenser
o Magnetic stirrer with heating mantle
e Procedure:

o Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic
stir bar, charge 2-piperidineethanol (1.0 eq).

o Reagent Addition: Carefully add an excess of 48% aqueous hydrobromic acid (approx.
3.0-4.0 eq) to the flask.

o Heating: Heat the reaction mixture to reflux (approximately 120-125 °C) and maintain for
6-8 hours with vigorous stirring. The reaction progress can be monitored by Thin Layer
Chromatography (TLC) by taking small aliquots, neutralizing them, and spotting against
the starting material.

o Workup: After cooling to room temperature, transfer the mixture to a separatory funnel.
The product may crystallize out upon cooling.

o Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary
evaporation) to remove excess water and HBr. Toluene can be added and co-evaporated
to aid in the removal of water.
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o Purification: Recrystallize the resulting crude solid residue from a minimal amount of hot
ethanol.

o Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold
diethyl ether, and dry under vacuum to yield pure 2-(2-Bromoethyl)piperidine
hydrobromide.

Section 3: Chemical Reactivity and Mechanistic
Considerations

The utility of this reagent stems from its dual reactivity. The hydrobromide salt form protects the
piperidine nitrogen from acting as a nucleophile. However, upon deprotonation with a suitable
base, the nitrogen becomes a potent nucleophile. Concurrently, the bromoethyl side chain is an
excellent electrophile for alkylation reactions.

The Piperidine Nitrogen as a Nucleophile

In the presence of a non-nucleophilic base (e.g., triethylamine, potassium carbonate), the
piperidine nitrogen is deprotonated, yielding the free secondary amine.[5][6] This free amine
can then participate in various reactions, such as the aza-Michael addition.

A study by D'hooghe et al. demonstrated the conjugate addition of 2-(2-bromoethyl)piperidine
hydrobromide to alkyl acrylates.[5] In this reaction, triethylamine is used as a base to liberate
the free piperidine, which then acts as the nucleophile in a 1,4-addition to the electron-deficient
alkene.
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Aza-Michael Reaction Mechanism

2-(2-Bromoethyl)piperidine Methyl Acrylate
(Free Base) (Electrophile)

Piperidine N attacks [3-carbon

~
~

B-Amino Ester Product

Click to download full resolution via product page

Caption: Mechanism of the aza-Michael addition reaction.

The Bromoethyl Group as an Electrophile

The primary alkyl bromide of the side chain is highly susceptible to nucleophilic substitution
(S_N2) reactions. The bromine atom is a good leaving group, allowing for the facile formation
of new carbon-heteroatom or carbon-carbon bonds. This makes the compound an excellent
alkylating agent for introducing a 2-(piperidin-2-yl)ethyl moiety onto various substrates like
amines, thiols, and carbanions.

Experimental Protocol: Aza-Michael Addition

This protocol is based on the literature procedure for reacting 2-(2-bromoethyl)piperidine
hydrobromide with methyl acrylate.[5]

o Materials:

o 2-(2-Bromoethyl)piperidine hydrobromide (1.0 eq)
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[e]

Methyl acrylate (1.05 eq)

o

Triethylamine (1.05 eq)

[¢]

Dichloromethane (DCM)

[¢]

Magnetic stirrer

e Procedure:

o Setup: Dissolve 2-(2-bromoethyl)piperidine hydrobromide in dichloromethane in a
round-bottom flask under an inert atmosphere.

o Base Addition: Add triethylamine to the solution and stir for 10-15 minutes at room
temperature. This liberates the free amine.

o Electrophile Addition: Slowly add methyl acrylate to the reaction mixture.
o Reaction: Stir the reaction at room temperature for 16-24 hours, monitoring by TLC.

o Workup: Upon completion, wash the reaction mixture with water and then with brine. Dry
the organic layer over anhydrous sodium sulfate (Na=S0Oa), filter, and concentrate under
reduced pressure.

o Purification: Purify the crude product via silica gel column chromatography to yield the
desired 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate.

Section 4: Applications in Drug Development and
Synthesis

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in drugs for a
wide range of therapeutic areas.[7] 2-(2-Bromoethyl)piperidine hydrobromide serves as a
key starting material for accessing novel and complex derivatives within this chemical class.

o Synthesis of Fused Heterocycles: As demonstrated by D'hooghe et al., the product of the
aza-Michael addition can undergo a subsequent intramolecular cyclization.[5] The resulting
[3-amino ester can be treated with a strong base like lithium diisopropylamide (LDA) to form a
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new carbon-carbon bond, yielding the indolizidine skeleton, which is a core structure in many
alkaloids with significant biological activity.

 Building Block for CNS-Active Agents: Many drugs targeting the central nervous system,
including analgesics and antipsychotics, feature a substituted piperidine ring.[2][7] This
reagent provides a direct route to introduce the 2-substituted piperidine ethyl moiety, a
common pharmacophore.

e Precursor for 01 Receptor Ligands: The 4-(2-aminoethyl)piperidine scaffold has been
identified as crucial for ligands targeting the o1 receptor, which is implicated in various
neurological disorders and cancer.[2] While this compound is the 2-substituted isomer, it
provides a synthetically analogous platform for creating libraries of compounds to probe such
targets.

Section 5: Analytical and Quality Control Protocols

Ensuring the purity of starting materials is a non-negotiable aspect of reproducible research.
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the
purity of 2-(2-Bromoethyl)piperidine hydrobromide.

HPLC-UV Protocol for Purity Assessment

o Objective: To determine the purity of 2-(2-Bromoethyl)piperidine hydrobromide and
identify any potential impurities.

 Instrumentation & Columns:

o HPLC system with a UV detector.

o C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 pum).
» Methodology:

o Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in 10 mL of
the mobile phase to create a 0.5 mg/mL stock solution.

o Chromatographic Conditions:
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= Mobile Phase: Isocratic mixture of water with 0.1% trifluoroacetic acid (TFA) and
acetonitrile (e.g., 70:30 v/v). The TFA ensures the amine is protonated, leading to better
peak shape.

= Flow Rate: 1.0 mL/min.

» Detection Wavelength: 210 nm (where the compound has UV absorbance, though it
lacks a strong chromophore).

= Injection Volume: 10 pL.

o Validation & Analysis:
» Run a blank (injection of mobile phase) to ensure no system peaks interfere.
» Inject the sample solution. The main peak should be sharp and symmetrical.

» Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All
Peaks) * 100.

o Causality and Trustworthiness: This protocol is self-validating. The use of a C18 column
separates compounds based on hydrophobicity. The acidic mobile phase prevents peak
tailing by keeping the piperidine nitrogen protonated. Detection at a low UV wavelength
provides sensitivity for compounds lacking a strong chromophore.

Section 6: Safety, Handling, and Storage

Proper handling is essential due to the compound's hazardous properties.

» Hazard Identification:
o Classified as Acute Toxicity, Oral (Category 3) and causes serious eye irritation.
o The GHS signal word is "Danger".

o Precautionary statements include P301 + P310 ("IF SWALLOWED: Immediately call a
POISON CENTER/doctor") and P305 + P351 + P338 ("IF IN EYES: Rinse cautiously with
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water for several minutes. Remove contact lenses, if present and easy to do. Continue

rinsing™).
e Handling:
o Always handle in a well-ventilated area or a chemical fume hood.

o Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab
coat, and nitrile gloves.

o Avoid breathing dust. Avoid all personal contact.[6]
e Storage:
o Store in a tightly closed container in a dry and cool place.

o The compound may be hygroscopic; storage in a desiccator is recommended to maintain
its integrity.

Conclusion

2-(2-Bromoethyl)piperidine hydrobromide is a highly versatile and strategic reagent in
synthetic and medicinal chemistry. Its bifunctional nature, combining a nucleophilic center
(upon deprotonation) with an electrophilic alkylating chain, provides a powerful platform for the
synthesis of complex, high-value molecules. A comprehensive understanding of its properties,
reactivity, and handling, as detailed in this guide, is crucial for leveraging its full potential in the
discovery and development of next-generation therapeutics.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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